ethyl (2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
Description
Ethyl (2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features an indole ring, a thiazole ring, and an ester functional group
Properties
Molecular Formula |
C17H17N3O3S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(1-methylindole-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C17H17N3O3S/c1-3-23-15(21)9-11-10-24-17(18-11)19-16(22)13-5-4-6-14-12(13)7-8-20(14)2/h4-8,10H,3,9H2,1-2H3,(H,18,19,22) |
InChI Key |
WLMRXADDYPGYNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C3C=CN(C3=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be constructed using a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reaction: The indole and thiazole intermediates are then coupled through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: Finally, the ester group is introduced via esterification, where the carboxylic acid derivative reacts with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the amide linkage can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in ethanol for ester hydrolysis.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Carboxylic acids or other ester derivatives.
Scientific Research Applications
Biological Activities
Ethyl (2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate exhibits a range of biological activities attributed to its structural components:
- Anticancer Activity: Compounds containing indole and thiazole structures have been studied for their ability to inhibit cancer cell proliferation. Research indicates that derivatives of this compound can interact with specific targets involved in cancer pathways, potentially leading to the development of novel anticancer agents .
- Antimicrobial Properties: The presence of the thiazole ring is associated with antimicrobial activity. Studies have shown that similar compounds can effectively inhibit bacterial growth and may serve as leads for new antibiotics .
- Anti-inflammatory Effects: this compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Synthesis and Mechanisms of Action
The synthesis of this compound typically involves multi-step reactions using various reagents under controlled conditions. The synthesis process is crucial for optimizing yield and purity, which directly impacts the biological evaluation of the compound.
Potential Mechanisms:
The compound may bind to various receptors or enzymes involved in critical biochemical pathways. This interaction can lead to modulation of cellular responses, making it a candidate for further investigation in drug discovery programs aimed at specific therapeutic targets .
Case Studies and Research Findings
Several studies have investigated the biological activities and therapeutic potentials of compounds related to this compound:
Mechanism of Action
The mechanism of action of ethyl (2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The indole ring can bind to various receptors, while the thiazole ring can interact with enzymes and proteins. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2-{[(1H-indol-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate: Lacks the methyl group on the indole ring.
Methyl (2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate: Has a methyl ester instead of an ethyl ester.
Ethyl (2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-oxazol-4-yl)acetate: Contains an oxazole ring instead of a thiazole ring.
Uniqueness
This compound is unique due to the presence of both an indole and a thiazole ring, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile compound in research and industry.
Biological Activity
Ethyl (2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by various studies and data.
Chemical Structure
The compound's structure can be represented as follows:
This structure features an indole moiety, a thiazole ring, and an ester functional group, which are crucial for its biological properties.
Antimicrobial Activity
Recent studies have highlighted the compound's potential antimicrobial effects. For instance, thiazole derivatives have demonstrated promising activity against resistant strains of bacteria and fungi. In vitro tests have shown that compounds similar to this compound exhibit significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .
Table 1: Antimicrobial Activity of Related Thiazole Derivatives
Anticancer Activity
The anticancer properties of this compound have also been explored. Studies indicate that thiazole derivatives can inhibit the growth of various cancer cell lines. For example, a study reported that certain derivatives showed selective cytotoxicity against colorectal cancer cells (Caco-2), with significant reductions in cell viability observed at specific concentrations .
Table 2: Anticancer Activity Against Various Cell Lines
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve the following pathways:
- Inhibition of Protein Synthesis : Thiazole-containing compounds may disrupt bacterial protein synthesis.
- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in specific phases, thereby inhibiting proliferation.
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in clinical settings. For example, a derivative similar to this compound was tested in a preclinical model for its ability to reduce tumor size in xenograft models of breast cancer . The results indicated a significant reduction in tumor volume compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
